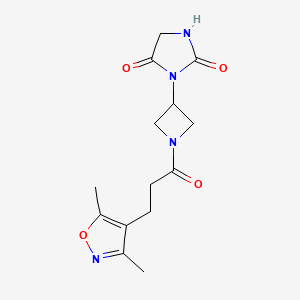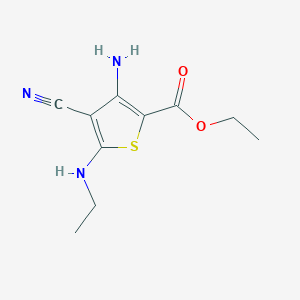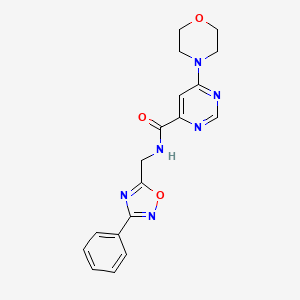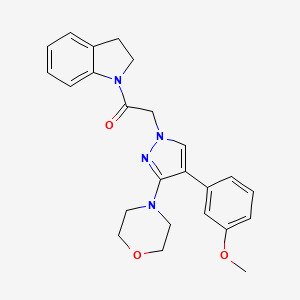![molecular formula C18H18Cl2N4O3 B2400500 N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 851720-29-1](/img/structure/B2400500.png)
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, commonly known as NDPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NDPA is a piperazine derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Scientific Research Applications
NDPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antipsychotic activity and has been used in the treatment of schizophrenia in animal models. NDPA has also been found to exhibit antidepressant and anxiolytic effects in animal models, making it a potential candidate for the treatment of anxiety and depression. Additionally, NDPA has been found to exhibit antinociceptive effects, making it a potential candidate for the treatment of pain.
Mechanism of Action
NDPA exerts its pharmacological effects through its interaction with various neurotransmitter receptors in the brain. It has been found to act as a potent antagonist at the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia. NDPA also acts as an antagonist at the serotonin 5-HT2A receptor, which is implicated in the pathophysiology of depression and anxiety. Additionally, NDPA has been found to act as an antagonist at the alpha-1 adrenergic receptor, which is implicated in the regulation of pain perception.
Biochemical and Physiological Effects:
NDPA has been found to exhibit unique biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the prefrontal cortex, which is implicated in the regulation of mood and behavior. NDPA has also been found to decrease the levels of glutamate in the prefrontal cortex, which is implicated in the pathophysiology of schizophrenia.
Advantages and Limitations for Lab Experiments
One of the advantages of NDPA is its potent pharmacological effects, which make it a useful tool for studying the pathophysiology of various neuropsychiatric disorders. Additionally, NDPA has been found to exhibit low toxicity and high selectivity for its target receptors, making it a safe and effective tool for scientific research. However, one of the limitations of NDPA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for NDPA research. One potential direction is to study the effects of NDPA on other neurotransmitter receptors, such as the glutamate receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders. Another potential direction is to study the effects of NDPA on other physiological systems, such as the immune system, which is implicated in the pathophysiology of several neuropsychiatric disorders. Additionally, future research could focus on developing more efficient and effective methods for synthesizing NDPA, as well as developing new derivatives of NDPA with improved pharmacological properties.
Conclusion:
NDPA is a piperazine derivative that has been extensively studied for its potential applications in scientific research. It has been found to exhibit unique biochemical and physiological effects and has been used as a tool for studying the pathophysiology of various neuropsychiatric disorders. Future research could focus on exploring new applications for NDPA and developing new derivatives with improved pharmacological properties.
Synthesis Methods
NDPA can be synthesized using various methods, including the reaction of 2,3-dichloroaniline with 4-nitrophenylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic anhydride and acetic acid to obtain NDPA. Other methods include the reaction of 2,3-dichloroaniline with 4-nitrophenylpiperazine in the presence of sodium hydride and DMF, or the reaction of 2,3-dichloroaniline with 4-nitrophenylpiperazine in the presence of copper(II) acetate and acetic acid.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3/c19-15-2-1-3-16(18(15)20)21-17(25)12-22-8-10-23(11-9-22)13-4-6-14(7-5-13)24(26)27/h1-7H,8-12H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLLBNVVMCUBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)







![4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2400434.png)
![3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2400437.png)

